(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine
Description
(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a benzyl group substituted with a methyl group at the para position and a pyridin-3-ylmethyl moiety. The pyridine ring introduces electron-withdrawing characteristics, while the benzyl group contributes hydrophobic properties.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-4-6-13(7-5-12)9-16-11-14-3-2-8-15-10-14/h2-8,10,16H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWHXTURHVAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 4-methylbenzyl chloride with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Application Differences
Coordination Chemistry
- (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine : Likely acts as a bidentate ligand via the pyridine nitrogen and amine group. However, its ethyl analog (C₁₅H₁₈N₂) may exhibit stronger metal-binding due to increased electron donation from the ethyl group .
- (2-Diphenylphosphanyl-benzylidene)-pyridin-3-ylmethyl-amine : Forms stable Pt complexes (e.g., [Pt(C₂₅H₂₁N₂P)(C₆H₁₂)]), demonstrating utility in catalysis or material science. The diphenylphosphanyl group enhances π-backbonding, improving metal-ligand stability .
Solubility and Reactivity
- Pyridin-3-yl vs. Pyridin-2-yl Derivatives : The 3-yl isomer (target compound) positions the nitrogen meta to the methylene group, reducing basicity compared to 2-yl analogs (e.g., 3b in ). This affects solubility in polar solvents .
- Imine vs. Amine Linkages : Imines (e.g., 3b) are prone to hydrolysis, limiting their use in aqueous environments. Amines (e.g., target compound) offer greater stability, favoring long-term storage and reactions under diverse conditions .
Biological Activity
(4-Methyl-benzyl)-pyridin-3-ylmethyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structural features, including a benzyl group with a methyl substitution and a pyridine moiety, contribute to its pharmacological properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₆N₂
- Molecular Weight : Approximately 212.3 g/mol
The biological activity of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pyridine group plays a crucial role in enhancing the binding affinity and specificity for biological interactions.
Antimicrobial Properties
Research indicates that (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine exhibits significant antimicrobial activity against a range of pathogens. This potential has made it a candidate for antibiotic development.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | |
| Escherichia coli | 2 - 10 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 10 - 20 | |
| A549 (Lung cancer) | 15 - 25 |
Case Studies
-
Antimycobacterial Activity
A study explored the structure-activity relationship (SAR) of related compounds and found that derivatives of pyridine-based amines showed potent activity against Mycobacterium tuberculosis (M.tb). The findings suggest that modifications to the pyridine ring can enhance biological efficacy, indicating that similar approaches could be applied to (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine . -
Neuroprotective Effects
Another research highlighted the neuroprotective potential of related compounds against neurodegenerative diseases, particularly Parkinson's disease. Compounds similar to (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine demonstrated the ability to inhibit c-Abl kinase, which is involved in neurodegeneration .
Synthesis and Derivatives
The synthesis of (4-Methyl-benzyl)-pyridin-3-ylmethyl-amine has been achieved through several methods, often involving the reaction of substituted benzyl amines with pyridine derivatives. This versatility allows for the creation of numerous analogs with potentially enhanced biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
